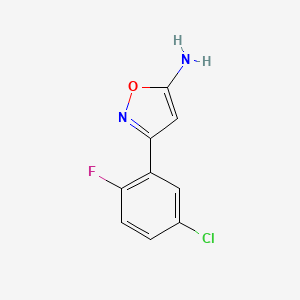

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine

CAS No.:

Cat. No.: VC18234785

Molecular Formula: C9H6ClFN2O

Molecular Weight: 212.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFN2O |

|---|---|

| Molecular Weight | 212.61 g/mol |

| IUPAC Name | 3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C9H6ClFN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |

| Standard InChI Key | UCIILPQRIAGYOB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of an isoxazole ring (1,2-oxazole) fused to a 5-chloro-2-fluorophenyl group. The isoxazole moiety features nitrogen at position 1 and oxygen at position 2, with an amine substituent at position 5. The phenyl ring is substituted with chlorine at position 5 and fluorine at position 2, creating a distinct electronic environment that enhances its potential for intermolecular interactions .

The SMILES notation and InChIKey provide unambiguous identifiers for database searches and computational modeling .

Systematic Nomenclature

Following IUPAC conventions, the compound is named 3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine. This nomenclature reflects:

-

The parent isoxazole ring (1,2-oxazole) numbered to prioritize the amine group.

-

The substituent phenyl group with halogens at specified positions.

Alternative synonyms include 5-amino-3-(5-chloro-2-fluorophenyl)isoxazole and 1021245-63-5 (CAS registry number) .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of 3-(5-chloro-2-fluorophenyl)isoxazol-5-amine is limited, analogous isoxazole derivatives suggest two viable pathways:

Nitrile Oxide Cycloaddition

This method, widely used for isoxazole synthesis, involves the generation of nitrile oxides from nitroalkanes. For example, 5-chloro-2-fluoroaniline can react with glyoxylic acid in the presence of dehydrating agents like Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) to form an intermediate nitrile oxide, which undergoes intramolecular cycloaddition . The reaction can be summarized as:

This approach yields high selectivity and is scalable for industrial production .

Condensation Reactions

An alternative route involves condensing 5-chloro-2-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using reagents like trichlorotriazine (TCT) . This method is less common but offers flexibility in modifying substituents.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper positioning of the amine and halogen substituents.

-

Yield Improvement: Current methods for similar compounds report yields of 65–85%, necessitating catalyst optimization .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.61 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

Chemical Reactivity

-

Electrophilic Substitution: The electron-withdrawing fluorine and chlorine atoms direct electrophiles to meta and para positions on the phenyl ring.

-

Nucleophilic Attack: The amine group at position 5 participates in acylations and alkylations, enabling derivative synthesis.

Computational Chemistry Insights

Topological Polar Surface Area (TPSA)

The TPSA of 52.05 Ų suggests moderate membrane permeability, aligning with its potential as a central nervous system (CNS) drug candidate .

Partition Coefficient (LogP)

A LogP of 2.7163 indicates moderate lipophilicity, balancing solubility and cell membrane penetration .

Hydrogen Bonding Capacity

-

Acceptors: 3 (oxygen and nitrogen atoms).

-

Donors: 1 (amine group).

This profile favors interactions with biological targets like enzymes and receptors .

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | P264: Wash skin thoroughly |

| H319 | Causes eye irritation | P305+P351+P338: Eye rinse |

| H320 | Harmful if swallowed | P302+P352: Do not ingest |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume